1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid
Description
Chemical Structure and Properties:
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 50907-17-0) is a heterocyclic compound featuring a benzotriazole core substituted with a hydroxyl group at position 1 and a carboxylic acid group at position 4. Its molecular formula is C₇H₅N₃O₃, with a molecular weight of 179.13 g/mol . The compound’s structure enables diverse applications, including:
- Corrosion inhibition: Forms protective layers on metals .
- Organic synthesis: Stabilizes reactive intermediates .
- Analytical chemistry: Chelates metal ions for detection methods .
- Environmental science: Investigated for pollutant degradation .
Synthesis and Commercial Availability: The compound is synthesized via regioselective functionalization of the benzotriazole scaffold. Commercial suppliers (e.g., Santa Cruz Biotechnology) offer it at ≥95% purity, with pricing ranging from $229/250 mg to $617/1 g .
Properties
IUPAC Name |
3-hydroxybenzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLAMJKGAKHIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N(N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331202 | |
| Record name | 3-hydroxybenzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50907-17-0 | |
| Record name | 3-hydroxybenzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves the reaction of benzotriazole with appropriate reagents under controlled conditions. One common method includes the use of carboxylating agents to introduce the carboxylic acid group at the 6-position of the benzotriazole ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid is widely used as a reagent in organic chemistry:
- Formation of Amides and Esters : It enhances the efficiency of these reactions by suppressing racemization and promoting higher yields .
Medicinal Chemistry
Research has highlighted its potential in drug development:
- Antimicrobial Activity : Studies show significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 12.5 - 25 µg/mL | 25 - 50 µg/mL |
| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |
| Bacillus subtilis | 1.95 µg/mL | 3.91 µg/mL |
These findings suggest that HOBt-COOH could serve as a lead compound for developing new antibiotics .
Biochemistry
In peptide synthesis:
- Improvement of Yield : The compound is used to generate activated esters that react readily with amino acids to form peptides .
Industrial Applications
Beyond academia, HOBt-COOH finds utility in various industrial processes:
- Chemical Manufacturing : It is employed in producing specialty chemicals and materials due to its reactive nature .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of HOBt-COOH demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that it could serve as an alternative to traditional antibiotics in treating infections caused by resistant strains.
Case Study 2: Peptide Synthesis Optimization
In a comparative analysis of peptide synthesis methods, HOBt-COOH was shown to significantly enhance reaction rates and yields compared to conventional methods without this reagent. This improvement was attributed to its ability to stabilize activated intermediates during synthesis.
Mechanism of Action
The mechanism of action of 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid involves its ability to form activated esters, which are highly reactive intermediates in organic synthesis . These activated esters facilitate the formation of amides and other compounds by reacting with nucleophiles such as amines. The molecular targets and pathways involved include the activation of carboxylic acids and the suppression of racemization in peptide synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Differences
(a) Hydroxyl vs. Nitro Substitution
- The hydroxyl group in the target compound enhances metal chelation and aqueous solubility , making it suitable for environmental and analytical applications .
- In contrast, 4-nitro-1H-1,2,3-benzotriazole-6-carboxylic acid () exhibits higher reactivity due to the electron-withdrawing nitro group, favoring applications in explosives research or click chemistry but reducing corrosion inhibition efficacy .
(b) Alkyl and Aromatic Substituents
- 1-Methyl-4,5,6,7-tetrahydro derivative () shows increased lipophilicity (logP ~1.2 vs. -0.5 for the target compound), enhancing membrane permeability in drug design .
- The tert-butyl group in provides steric shielding, improving thermal stability in polymer coatings .
(c) Core Heterocycle Modifications
Computational and Experimental Studies
- Molecular Docking : The target compound’s hydroxyl and carboxyl groups enable strong interactions with metalloenzymes (e.g., carbonic anhydrase-II), as suggested by docking studies in triazole analogs .
- AutoDock4 Analysis : Flexible receptor docking () could predict binding affinities of analogs like the 3-methoxybenzyl derivative () for drug discovery .
Biological Activity
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid (commonly referred to as HOBt-COOH) is an organic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.14 g/mol. This compound, a derivative of benzotriazole, has garnered attention in various fields including medicinal chemistry, biochemistry, and organic synthesis due to its diverse biological activities and applications.
Chemical Structure
The structure of this compound features a benzotriazole ring substituted with a hydroxyl group and a carboxylic acid group. This unique configuration contributes to its reactivity and biological properties.
Synthesis
The synthesis of HOBt-COOH typically involves the carboxylation of benzotriazole using appropriate reagents. Common methods include:
- Carboxylating agents : These are used to introduce the carboxylic acid group at the 6-position of the benzotriazole ring.
- Reflux conditions : Often employed to facilitate the reaction.
Antimicrobial Properties
Research has demonstrated that HOBt-COOH exhibits significant antimicrobial activity against various bacterial strains. For example, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as nitrofurantoin and cefuroxime .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 - 25 | 25 - 50 |
| Escherichia coli | 15.62 | 31.25 |
| Bacillus subtilis | 1.95 | 3.91 |
Antiparasitic Activity
In addition to its antibacterial properties, HOBt-COOH has shown potential antiparasitic activity. Notably, it has been tested against Trypanosoma cruzi, demonstrating dose-dependent growth inhibition in both epimastigote and trypomastigote forms .
The mechanism by which HOBt-COOH exerts its biological effects is attributed to its ability to form reactive intermediates during chemical reactions, enhancing the efficiency of peptide synthesis and potentially influencing cellular processes .
Study on Antibacterial Activity
A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including HOBt-COOH. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial potency against resistant strains such as MRSA .
Study on Antiparasitic Efficacy
In another investigation focusing on antiparasitic properties, HOBt-COOH was found to significantly reduce the viability of T. cruzi at concentrations as low as 25 µg/mL after 72 hours of incubation . This highlights its potential for therapeutic applications in treating parasitic infections.
Applications in Medicinal Chemistry
HOBt-COOH serves as an important reagent in organic synthesis, particularly in peptide coupling reactions where it enhances yield and reaction efficiency. Its role as a coupling agent in the formation of amides and esters is well-documented in literature .
Therapeutic Potential
Recent patents suggest that compounds like HOBt-COOH may be useful in treating conditions such as hypertension and heart failure due to their enzyme inhibition properties . The inhibition of neprilysin (NEP) by HOBt-COOH could lead to increased levels of peptide substrates beneficial for cardiovascular health.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound is typically synthesized via nitration and reduction of benzotriazole derivatives followed by carboxylation. Optimization involves controlling reaction temperature (e.g., maintaining ≤0°C during nitration to avoid byproducts) and using anhydrous solvents like DMF to enhance carboxylation efficiency . Characterization via HPLC (≥97% purity) and melting point analysis (242–288°C, as per experimental data) ensures structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : FT-IR confirms the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups. NMR (¹H and ¹³C) resolves aromatic protons (δ 7.5–8.5 ppm) and the carboxylic carbon (δ ~165 ppm). Mass spectrometry (exact mass 163.0382 g/mol) validates molecular composition .
Q. How is this compound utilized as a stabilizer for reactive intermediates in peptide synthesis?
- Methodological Answer : Its hydroxyl group acts as a proton donor, stabilizing carbodiimide-activated intermediates (e.g., during amide bond formation). Comparative studies with HOBt show improved coupling efficiency in polar aprotic solvents like DCM or DMF, though its lower solubility in water requires careful solvent selection .
Advanced Research Questions
Q. What mechanistic insights explain its dual role as a corrosion inhibitor and metal chelator in environmental systems?
- Methodological Answer : The compound forms protective monolayers on metal surfaces via N/O donor atoms, as shown by electrochemical impedance spectroscopy (EIS). In environmental remediation, its chelation capacity (logP = 1.46) enables selective binding to transition metals (e.g., Cu²⁺, Fe³⁺), with stability constants (logβ) determined via UV-Vis titration. Conflicting data on pH-dependent efficiency (optimal at pH 5–7) suggest competing protonation effects on chelation sites .
Q. How do computational models align with experimental data on its reactivity in cross-coupling reactions?
- Methodological Answer : DFT calculations predict nucleophilic attack at the triazole ring’s N1 position, but experimental LC-MS data often show competing carboxylate group reactivity. Discrepancies arise from solvent polarity effects (e.g., acetonitrile vs. THF), which are not fully captured in gas-phase simulations. Hybrid QM/MM models are recommended for improved accuracy .
Q. What experimental strategies resolve contradictions in its catalytic activity for pollutant degradation?
- Methodological Answer : Conflicting reports on photocatalytic efficiency (e.g., under UV vs. visible light) are addressed by controlled studies isolating variables like light intensity, catalyst loading, and matrix effects (e.g., presence of humic acids). GC-MS analysis of degradation byproducts confirms hydroxyl radical generation via ESR spin-trapping assays .
Q. How does its performance as a metal ion sensor compare to structurally similar benzotriazole derivatives?
- Methodological Answer : Fluorescence quenching assays reveal higher selectivity for Zn²⁺ (Kd = 1.2 µM) compared to 1-isopropyl derivatives (Kd = 5.8 µM). Structural comparisons (e.g., steric hindrance from the hydroxy group) explain enhanced specificity, validated by X-ray crystallography of metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
